molecular formula C8H8ClNO B15302124 2-(6-Chloropyridin-2-yl)propanal

2-(6-Chloropyridin-2-yl)propanal

Cat. No.: B15302124
M. Wt: 169.61 g/mol
InChI Key: DZOUKOCWBCBUEU-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-2-yl)propanal is an organic compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-2-yl)propanal typically involves the chlorination of pyridine derivatives followed by the introduction of the aldehyde group. One common method involves the reaction of 2-chloropyridine with a suitable aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-2-yl)propanal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Chloropyridin-2-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-2-yl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridin-2-yl)propanal is unique due to the specific positioning of the chlorine and aldehyde groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-(6-chloropyridin-2-yl)propanal

InChI

InChI=1S/C8H8ClNO/c1-6(5-11)7-3-2-4-8(9)10-7/h2-6H,1H3

InChI Key

DZOUKOCWBCBUEU-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=NC(=CC=C1)Cl

Origin of Product

United States

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